N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:
Preparation of the Aldehyde: The aldehyde, 2-Hydroxy-4-methylbenzaldehyde, is synthesized through the oxidation of the corresponding alcohol.
Preparation of the Hydrazide: The hydrazide, 3,4-dimethoxybenzohydrazide, is prepared by reacting 3,4-dimethoxybenzoic acid with hydrazine hydrate.
Condensation Reaction: The aldehyde and hydrazide are mixed in ethanol and heated under reflux. The reaction mixture is then cooled, and the product is filtered and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are amines.
Substitution: The major products are substituted aromatic compounds.
Scientific Research Applications
N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In medicinal applications, it may induce apoptosis in cancer cells by interacting with cellular proteins and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[(2-hydroxy-4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H21N3O5/c1-12-4-5-14(15(23)8-12)10-21-22-18(24)11-20-19(25)13-6-7-16(26-2)17(9-13)27-3/h4-10,23H,11H2,1-3H3,(H,20,25)(H,22,24)/b21-10- |
InChI Key |
IRJDMUKYRSRJSE-FBHDLOMBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N\NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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